(R)-1-(2-Methoxypyridin-4-yl)ethanaMine
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Overview
Description
“®-1-(2-Methoxypyridin-4-yl)ethanaMine” is a chemical compound with the CAS Number: 1213559-80-8. It has a linear formula of C8H12N2O . The compound is stored in an inert atmosphere at temperatures between 2-8 degrees Celsius . It is a colorless to yellow liquid or solid .
Molecular Structure Analysis
The InChI code for “®-1-(2-Methoxypyridin-4-yl)ethanaMine” is 1S/C8H12N2O/c1-6(9)7-3-4-10-8(5-7)11-2/h3-6H,9H2,1-2H3/t6-/m1/s1 . This indicates that the compound contains 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“®-1-(2-Methoxypyridin-4-yl)ethanaMine” has a molecular weight of 152.2 . The compound is a colorless to yellow liquid or solid .Scientific Research Applications
Biosynthesis and Metabolism in Plants
A comprehensive review on methoxypyrazines, compounds related to methoxypyridines, discusses their discovery, biosynthesis, accumulation, transport, and metabolism in grapes. These compounds are known for imparting herbaceous, green, and vegetal sensory attributes to certain wine varieties. The limited understanding of these compounds' metabolism points to a gap in research that could be relevant for studies on (R)-1-(2-Methoxypyridin-4-yl)ethanamine, indicating potential research directions for understanding its biosynthesis and functional roles in biological systems (Lei et al., 2018).
Pharmacological and Anti-inflammatory Potential
The exploration of catechol estrogens and their metabolism, including methoxy derivatives, underscores the importance of these compounds in mediating physiological effects and their potential therapeutic applications. Although this research focuses on estrogen metabolites, it highlights the broader relevance of methoxy-substituted compounds in pharmacological research, suggesting that (R)-1-(2-Methoxypyridin-4-yl)ethanamine could have unexplored pharmacological or therapeutic effects (Zhu & Conney, 1998).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H332-H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
(1R)-1-(2-methoxypyridin-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-3-4-10-8(5-7)11-2/h3-6H,9H2,1-2H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQSFIMSXWJIAT-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Methoxypyridin-4-yl)ethanaMine |
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